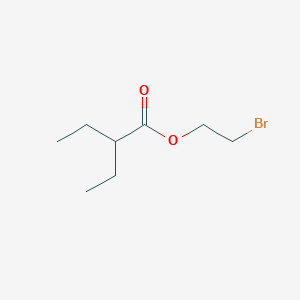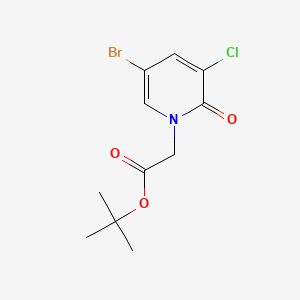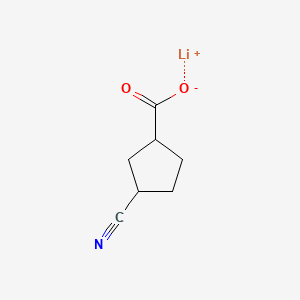
Lithium(1+) 3-cyanocyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 3-cyanocyclopentane-1-carboxylate: is an organolithium compound that features a lithium ion coordinated to a 3-cyanocyclopentane-1-carboxylate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 3-cyanocyclopentane-1-carboxylate typically involves the reaction of 3-cyanocyclopentane-1-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium(1+) 3-cyanocyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Addition: The lithium ion can act as a nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: The compound can participate in substitution reactions where the lithium ion is replaced by another cation.
Coordination Chemistry: The lithium ion can coordinate with other ligands, forming complex structures.
Common Reagents and Conditions:
Nucleophilic Addition: Common reagents include alkyl halides and carbonyl compounds. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Substitution Reactions: Reagents such as halogens or other electrophiles are used, often in the presence of a catalyst.
Coordination Chemistry: Ligands such as phosphines or amines are used to form coordination complexes.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could yield a variety of organolithium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, lithium(1+) 3-cyanocyclopentane-1-carboxylate is used as a reagent for introducing the 3-cyanocyclopentane-1-carboxylate moiety into target molecules. It is also used in the synthesis of complex organic compounds and as a precursor for other organolithium reagents.
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of advanced materials, including polymers and specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.
Wirkmechanismus
The mechanism by which lithium(1+) 3-cyanocyclopentane-1-carboxylate exerts its effects is primarily through its role as a nucleophile and its ability to form coordination complexes. The lithium ion can stabilize negative charges on reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Lithium(1+) 3-cyanocyclopentane-1-carboxylate
- Lithium(1+) 2-cyanocyclopentane-1-carboxylate
- Lithium(1+) 4-cyanocyclopentane-1-carboxylate
Comparison: this compound is unique due to the position of the cyano group on the cyclopentane ring. This positional difference can influence the reactivity and stability of the compound. For example, the 3-cyano derivative may exhibit different nucleophilicity and coordination behavior compared to the 2- or 4-cyano derivatives.
Eigenschaften
Molekularformel |
C7H8LiNO2 |
|---|---|
Molekulargewicht |
145.1 g/mol |
IUPAC-Name |
lithium;3-cyanocyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H9NO2.Li/c8-4-5-1-2-6(3-5)7(9)10;/h5-6H,1-3H2,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
IACCWTXVCOZDIH-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1CC(CC1C#N)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15304495.png)
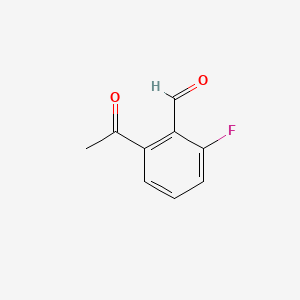
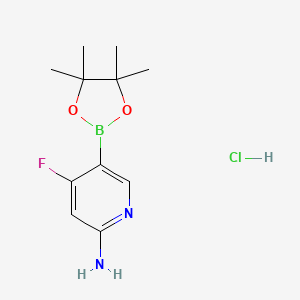
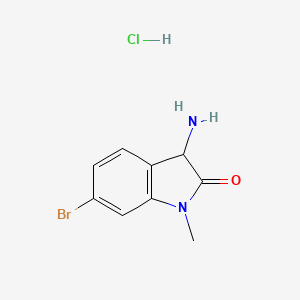
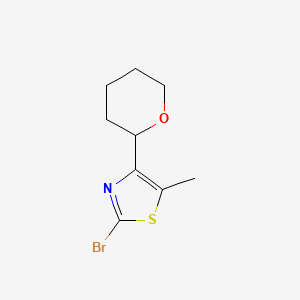

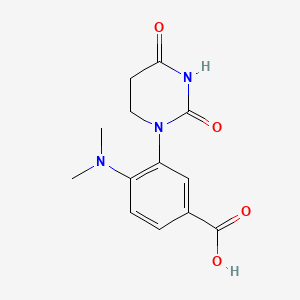
![6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane](/img/structure/B15304533.png)
![tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate](/img/structure/B15304537.png)

